Methyl 5-methoxypyrazine-2-carboxylate
Overview
Description
Methyl 5-methoxypyrazine-2-carboxylate is a chemical compound with the molecular formula C7H8N2O3. It belongs to the class of pyrazine derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its pyrazine ring substituted with a methoxy group at the 5-position and a carboxylate ester group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-methoxypyrazine-2-carboxylate can be synthesized through the esterification of 5-methoxypyrazine-2-carboxylic acid. The typical procedure involves dissolving 5-methoxypyrazine-2-carboxylic acid in methanol and adding thionyl chloride as a catalyst. The reaction mixture is refluxed at 60°C for 2 hours, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methoxypyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: 5-methoxypyrazine-2-methanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-methoxypyrazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of methyl 5-methoxypyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-methylpyrazine-2-carboxylate: Similar structure but with a methyl group instead of a methoxy group.
5-methoxypyrazine-2-carboxylic acid: The acid form of the compound.
5-chloropyrazine-2-carboxylic acid: A chlorinated derivative with different chemical properties.
Uniqueness
Methyl 5-methoxypyrazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity compared to other pyrazine derivatives. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 5-methoxypyrazine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-11-6-4-8-5(3-9-6)7(10)12-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXXFTKAVQJXCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(N=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332768 | |
Record name | Methyl 5-methoxypyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38789-75-2 | |
Record name | Methyl 5-methoxypyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.